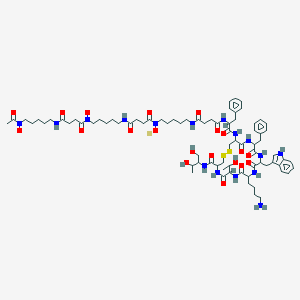
Desferrioxamine B-succinyl-phenylalanine(1)-octreotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,8-diazafluoren-9-one (DFO) is an amino acid-sensitive reagent widely used in forensic science for developing latent fingerprints on porous surfaces such as paper. It reacts with amino acids present in fingerprint residues, producing a pale purple color and excellent photoluminescence without any post-treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1,8-diazafluoren-9-one involves dissolving 0.5 grams of the compound in 40 milliliters of methanol and 20 milliliters of acetic acid, followed by dilution with a solvent such as acetone or fluorisol to make a 1-liter working solution . The solution can be prepared using an ultrasonic cleaner to ensure maximum solubility .
Industrial Production Methods
Industrial production of 1,8-diazafluoren-9-one typically involves large-scale synthesis using similar methods but with more advanced equipment to ensure purity and consistency. The compound is often stored in dark, shatter-proof containers to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-diazafluoren-9-one undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form different oxidation states.
Reduction: Can be reduced under specific conditions to yield different products.
Substitution: Participates in substitution reactions, particularly with amino acids.
Common Reagents and Conditions
Common reagents used in reactions with 1,8-diazafluoren-9-one include methanol, acetic acid, acetone, and fluorisol. The reactions are typically carried out at room temperature with stirring to ensure complete dissolution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with amino acids in fingerprints produces a pale purple product with strong photoluminescence .
Applications De Recherche Scientifique
1,8-diazafluoren-9-one has a wide range of scientific research applications, including:
Forensic Science: Used for developing latent fingerprints on porous surfaces.
Analytical Chemistry: Employed in sensors for detecting iron (III) due to its strong binding affinity.
Biology and Medicine: Investigated for its potential in iron chelation therapy and as a component in drug delivery systems.
Industry: Utilized in the production of various chemical sensors and analytical devices.
Mécanisme D'action
The mechanism of action of 1,8-diazafluoren-9-one involves its ability to bind with amino acids and iron (III) ions. In forensic applications, it reacts with amino acids in fingerprint residues to produce a photoluminescent product. In medical applications, it binds with iron (III) to form a stable complex that can be eliminated from the body .
Comparaison Avec Des Composés Similaires
1,8-diazafluoren-9-one is often compared with other chelating agents such as desferrioxamine B (DFO), DFO*, and DFOcyclo*. These compounds have similar applications but differ in their stability and binding affinity. For example, DFOcyclo* has been shown to form more stable complexes with iron (III) compared to 1,8-diazafluoren-9-one .
List of Similar Compounds
- Desferrioxamine B (DFO)
- DFO*
- DFOcyclo*
- Ninhydrin
- 5-MTN
- 1,2-IND
Propriétés
Numéro CAS |
151956-24-0 |
|---|---|
Formule moléculaire |
C78H113GaN16O20S2 |
Poids moléculaire |
1726.9 g/mol |
Nom IUPAC |
N-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide;gallium-68(3+) |
InChI |
InChI=1S/C78H113N16O20S2.Ga/c1-50(96)62(47-95)88-77(110)64-49-116-115-48-63(76(109)86-60(44-54-25-11-5-12-26-54)74(107)87-61(45-55-46-83-57-28-14-13-27-56(55)57)75(108)85-58(29-15-16-36-79)72(105)91-71(51(2)97)78(111)90-64)89-73(106)59(43-53-23-9-4-10-24-53)84-68(102)31-30-65(99)80-37-18-7-21-41-93(113)70(104)35-33-67(101)82-39-19-8-22-42-94(114)69(103)34-32-66(100)81-38-17-6-20-40-92(112)52(3)98;/h4-5,9-14,23-28,46,50-51,58-64,71,83,95-97H,6-8,15-22,29-45,47-49,79H2,1-3H3,(H,80,99)(H,81,100)(H,82,101)(H,84,102)(H,85,108)(H,86,109)(H,87,107)(H,88,110)(H,89,106)(H,90,111)(H,91,105);/q-3;+3/i;1-2 |
Clé InChI |
RTRNGKJCEFNFNZ-ZQSXMSGHSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |
SMILES isomérique |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[68Ga+3] |
SMILES canonique |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |
Synonymes |
desferrioxamine B-succinyl-phenylalanine(1)-octreotide DFO-SMS gallium (67)-DFO-SMS gallium (68)-DFO-SMS SDZ 216-927 SDZ-216-927 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















